molecular formula C11H13NO3 B1352649 Methyl 4-(dimethylcarbamoyl)benzoate CAS No. 21928-11-0

Methyl 4-(dimethylcarbamoyl)benzoate

Cat. No. B1352649
CAS RN: 21928-11-0
M. Wt: 207.23 g/mol
InChI Key: PQPORQNZFWYDOI-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylcarbamoyl)benzoate is a chemical compound with the CAS Number: 21928-11-0 and a molecular weight of 207.23 . Its IUPAC name is methyl 4-[(dimethylamino)carbonyl]benzoate .


Molecular Structure Analysis

The molecular formula of Methyl 4-(dimethylcarbamoyl)benzoate is C11H13NO3 . The InChI code for this compound is 1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

Methyl 4-(dimethylcarbamoyl)benzoate has a molecular weight of 207.23 g/mol . Unfortunately, the web search results do not provide more detailed physical and chemical properties for this compound.

Scientific Research Applications

Fluorescence Properties

Methyl 4-(N,N-dimethylamino)benzoate shows distinct fluorescence properties in various solvents. In certain solvents, this compound exhibits "normal" fluorescence, while in acetonitrile, a longer wavelength fluorescence band attributed to excited dimer fluorescence is observed. This suggests its potential application in fluorescence-based studies and possibly in developing fluorescence-based sensors or probes (Revill & Brown, 1992).

Anaerobic Degradation in Bacterial Metabolism

A study on anaerobic metabolism of methylphenols (cresols) and dimethylphenols by denitrifying bacteria indicates that compounds similar to Methyl 4-(dimethylcarbamoyl)benzoate can be completely oxidized to CO2. This research provides insights into the biological degradation pathways of such compounds, which may have implications in environmental bioremediation or wastewater treatment processes (Rudolphi, Tschech, & Fuchs, 2004).

Application in Electrochromic Materials

A derivative of Methyl Red, a compound closely related to Methyl 4-(dimethylcarbamoyl)benzoate, has been used to prepare electrochromic materials. These materials display properties such as chromatic contrast and switching time, suggesting potential uses in electrochromic devices, displays, and sensors (Almeida et al., 2017).

Spectroelectrochemical Characterization

A study on a pyrrole derivative related to Methyl 4-(dimethylcarbamoyl)benzoate focused on its spectroelectrochemical characterization. This research is crucial for understanding the electrochemical and optical properties of such compounds, which could be relevant in developing advanced materials for electronics or photonics (Almeida et al., 2017).

Analytical Method Development

Methyl 4-(N-methyl-N-nitrosamino) benzoate, a compound structurally similar to Methyl 4-(dimethylcarbamoyl)benzoate, has been studied in the context of developing analytical methods for detecting nitrosamine contaminants in sunscreen products. This signifies the role of such compounds in analytical chemistry, particularly in the quality control of cosmetic products (Chou et al., 1995).

Synthesis Applications

Research on methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, which is structurally related to Methyl 4-(dimethylcarbamoyl)benzoate, highlights its use in synthesis applications, particularly in the field of organic chemistry and drug development (Baer & Hanna, 1981).

Cosmetics and Preservatives

Methyl benzoate, related to Methyl 4-(dimethylcarbamoyl)benzoate, has been studied in the context of cosmetics, particularly in developing methods for the determination of preservatives in cosmetic products. This underscores the importance of such compounds in the cosmetic industry (Wu et al., 2008).

Substituent Effects in Chemical Studies

Studies on substituent effects in compounds like methyl 4-X-benzoates, closely related to Methyl 4-(dimethylcarbamoyl)benzoate, provide essential insights into the impact of different groups on the chemical properties of a molecule, which is vital in drug design and chemical synthesis (Dell'erba et al., 1990).

Safety And Hazards

The safety data sheet for Methyl 4-(dimethylcarbamoyl)benzoate indicates that it is harmful if swallowed . It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

methyl 4-(dimethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPORQNZFWYDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455413
Record name Methyl 4-(dimethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(dimethylcarbamoyl)benzoate

CAS RN

21928-11-0
Record name Methyl 4-(dimethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.2 30 ml of a 40% dimethylamine solution in 200 ml of THF are initially introduced. 20 g of methyl 4-chlorocarbonylbenzoate are dissolved in 300 ml of THF and added dropwise, and the mixture is stirred at room temperature for a further 2 hours. The solvent is removed, and the mixture is subjected to conventional work-up, giving 19.2 g of methyl 4-(N,N-dimethylaminocarbonyl)benzoate (“BB”), m.p. 107°.
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2.2
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30 mL
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0 (± 1) mol
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200 mL
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20 g
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300 mL
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Synthesis routes and methods III

Procedure details

To a soln. of 4-(methoxycarbonyl)benzoic acid (100 mg, 0.555 mmol) in THF (5 ml) was added HATU (211 mg, 0.555 mmol), dimethylamine (0.278 ml, 0.555 mmol) and triethylamine (0.077 ml, 0.555 mmol) at r.t. The mixture was stirred at r.t for 4 hrs. Evaporated to remove the solvent. The residue was dissolved in EtOAc (10 ml), washed w/water (3×), brine. Dried (Na2SO4), and evaporated to afford methyl 4-(dimethylcarbamoyl)benzoate (100 mg, 0.458 mmol, 83% yield) as solid. 1H-NMR (CD3OD, 500 MHz): δ 8.10 (1H, d, J=6.4 Hz), 7.55 (1H, d, J=6.4 Hz), 3.94 (3H, s), 3.13 (3H, s), 2.99 (3H, s). m/e (M+H): 208.1
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100 mg
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211 mg
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0.278 mL
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0.077 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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